

# A Comparative Guide to Makaluvamine Analogs: In Vitro and In Vivo Efficacy

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## Compound of Interest

Compound Name: NSC 135130

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This guide provides a comprehensive comparison of the in vitro and in vivo activities of synthetic makaluvamine analogs, a class of compounds derived from marine sponges with potent anti-cancer properties. The focus is on the lead compound, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), and its performance against various cancer cell lines and in preclinical tumor models.

## In Vitro Cytotoxicity

The anti-cancer activity of four novel synthetic makaluvamine analogs was initially evaluated by comparing their in vitro cytotoxicity against a panel of 14 human cell lines, including breast, prostate, lung, pancreatic, colon, and brain cancers, as well as a "normal" fibroblast cell line.<sup>[1]</sup> The half-maximal inhibitory concentration (IC<sub>50</sub>) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 72 hours of exposure.

Table 1: In Vitro Cytotoxicity (IC<sub>50</sub>, μM) of Makaluvamine Analogs<sup>[1][2]</sup>

Cell Line	Cancer Type	FBA-TPQ	PEA-TPQ	MPA-TPQ	DPA-TPQ
MCF-7	Breast	0.097	>10	>10	>10
MDA-MB-468	Breast	0.125	1.39	2.53	1.21
LNCaP	Prostate	0.11	1.25	2.11	1.05
PC-3	Prostate	0.23	2.34	3.54	2.18
A549	Lung	0.15	1.56	2.87	1.43
Panc-1	Pancreatic	0.18	1.89	3.12	1.76
HCT-116	Colon	0.13	1.42	2.65	1.31
SF-268	Brain	0.21	2.11	3.24	1.98
IMR90	Normal Fibroblast	>10	>10	>10	>10

FBA-TPQ: 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one  
PEA-TPQ: 7-(phenethylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one  
MPA-TPQ: 7-(3,4-methylenedioxyphenethylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one  
DPA-TPQ: 7-(3,4-dimethoxyphenethylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one

The data clearly indicates that FBA-TPQ is the most potent analog, with IC50 values in the nanomolar to low micromolar range across most cancer cell lines.[\[3\]](#) Importantly, FBA-TPQ showed significantly less cytotoxicity towards the normal fibroblast cell line, suggesting a degree of cancer cell selectivity.[\[4\]](#)

## In Vivo Anti-Tumor Efficacy

The in vivo anti-cancer activity of FBA-TPQ was evaluated in xenograft models of breast and ovarian cancer.[\[1\]](#)[\[5\]](#) Nude mice bearing established tumors were treated with FBA-TPQ, and tumor growth was monitored over time.

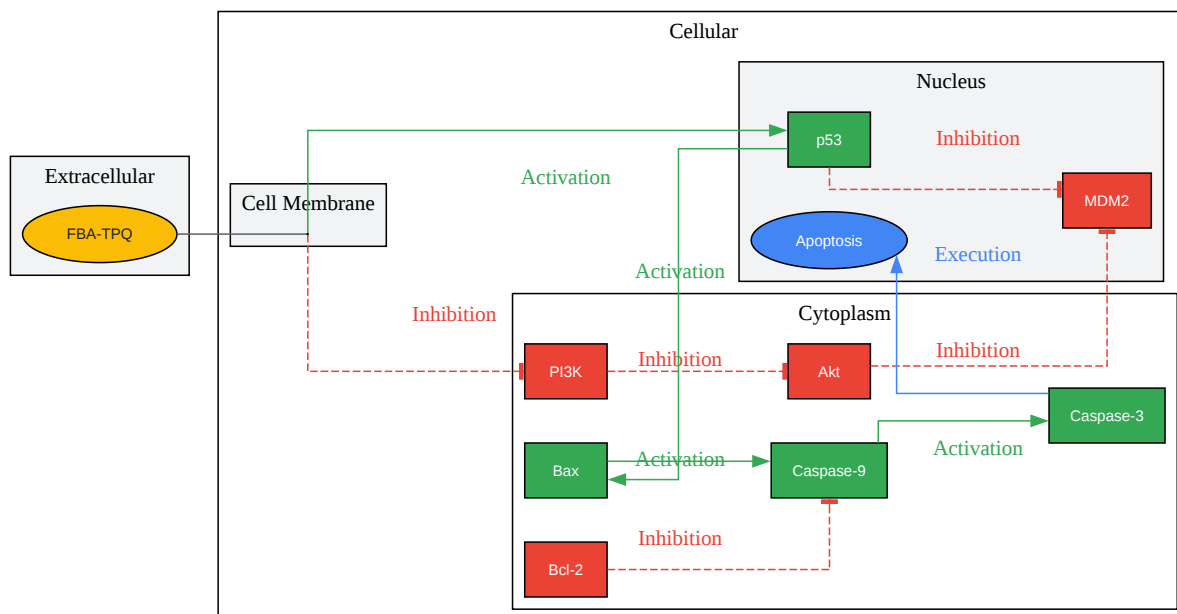
Table 2: In Vivo Tumor Growth Inhibition by FBA-TPQ

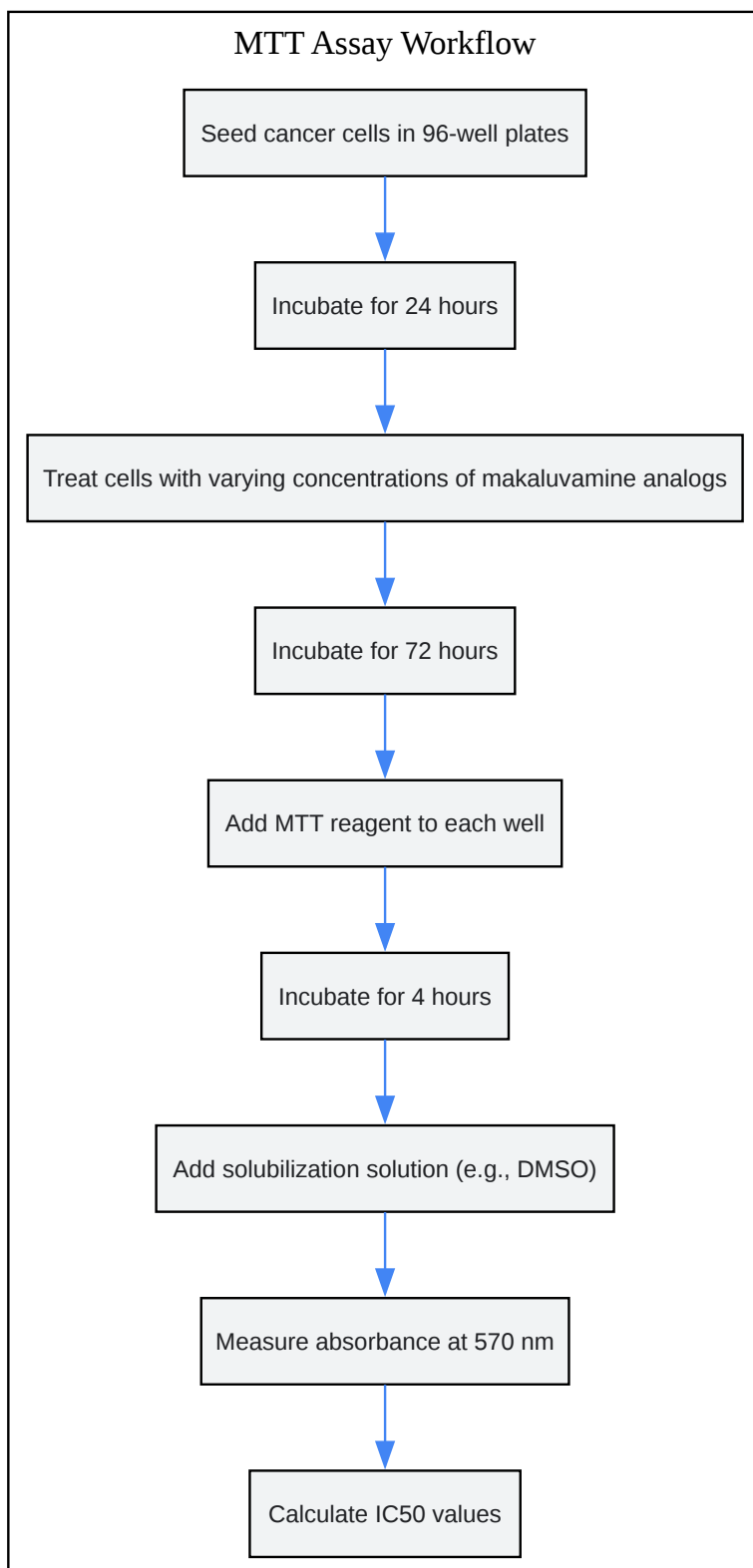
Cancer Model	Treatment Group	Dosage	Tumor Growth Inhibition (%)	Reference
MCF-7 Breast Cancer Xenograft	FBA-TPQ	10 mg/kg/day	~60%	<a href="#">[6]</a>
OVCAR-3 Ovarian Cancer Xenograft	FBA-TPQ	1 mg/kg/day	20.5%	<a href="#">[5]</a>
OVCAR-3 Ovarian Cancer Xenograft	FBA-TPQ	10 mg/kg/day	69.4%	<a href="#">[5]</a>

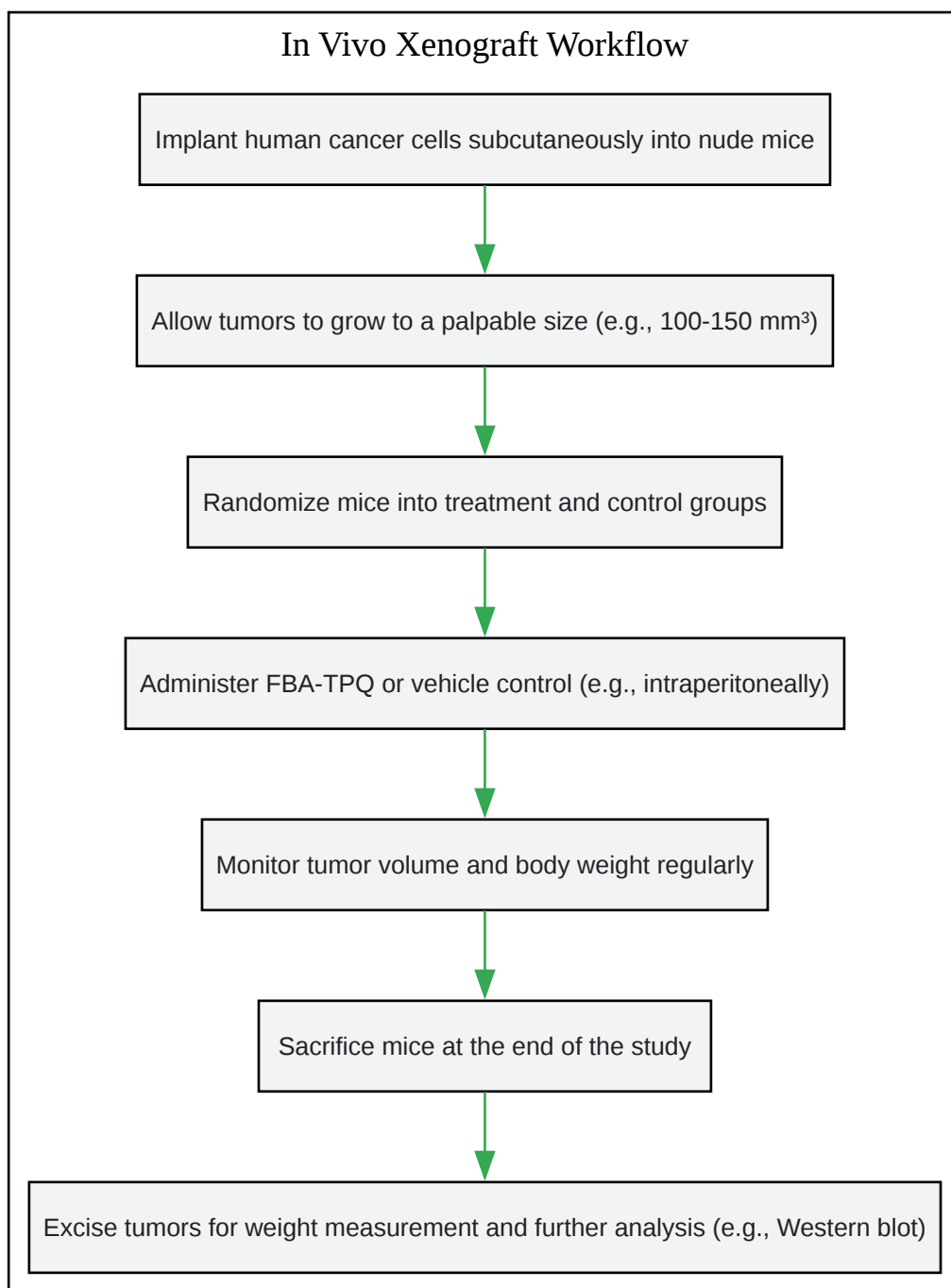
In the MCF-7 breast cancer xenograft model, treatment with BA-TPQ, a closely related analog, at 10 mg/kg/day resulted in approximately 60% inhibition of tumor growth.[\[6\]](#) For ovarian cancer, FBA-TPQ demonstrated a dose-dependent inhibition of tumor growth, with the higher dose leading to a substantial reduction in tumor volume.[\[5\]](#) Western blot analysis of the xenograft tumors confirmed that similar changes in protein expression observed in vitro also occur in vivo.[\[2\]](#)[\[3\]](#)

## Mechanism of Action: Induction of Apoptosis

FBA-TPQ exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death).[\[4\]](#) Mechanistic studies have revealed that FBA-TPQ modulates several key signaling pathways involved in cell survival and apoptosis.[\[1\]](#)[\[7\]](#)







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## References

- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel synthetic iminoquinone, BA-TPQ, as an anti-breast cancer agent: in vitro and in vivo activity and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - PMC [pmc.ncbi.nlm.nih.gov]
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